molecular formula C8H14O3 B1398084 5,9-Dioxaspiro[3.5]non-7-ylmethanol CAS No. 913696-30-7

5,9-Dioxaspiro[3.5]non-7-ylmethanol

Cat. No. B1398084
M. Wt: 158.19 g/mol
InChI Key: BDPWRWDZGCZIGW-UHFFFAOYSA-N
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Description

5,9-Dioxaspiro[3.5]non-7-ylmethanol is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol .


Molecular Structure Analysis

The molecular structure of 5,9-Dioxaspiro[3.5]non-7-ylmethanol is represented by the InChI string: InChI=1S/C8H14O3/c9-4-7-5-10-8 (11-6-7)2-1-3-8/h7,9H,1-6H2 . The Canonical SMILES representation is C1CC2 (C1)OCC (CO2)CO .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,9-Dioxaspiro[3.5]non-7-ylmethanol include a molecular weight of 158.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 158.094294304 g/mol . The Topological Polar Surface Area is 38.7 Ų . The compound has a Heavy Atom Count of 11 .

Scientific Research Applications

Chemistry in Nature

  • Spiro compounds like 1,7-dioxaspiro[5.5]undecane, related to 5,9-Dioxaspiro[3.5]non-7-ylmethanol, have been identified in the glandular secretion of various fruit flies. These compounds play a role in the emission of volatiles at mating time, demonstrating the biological importance of spiro compounds in insect communication and mating behaviors (Krohn et al., 1991).

Synthetic Chemistry and Characterization

  • The synthesis and characterization of structurally related compounds like 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provide valuable information for the structure analysis of complex compounds, including those similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol (Zhang et al., 2008).

Applications in Organic Synthesis

  • Spiro compounds have been utilized in organic synthesis to create complex molecular structures. For example, the use of enolate ions and triethylsilyl enol ethers in reactions involving 5,9-dioxo-6-oxaspiro [3.5] non-7-enes, similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol, demonstrates the versatility of spiro compounds in synthesizing diverse molecular frameworks (Saalfrank & Hanek, 1988).

Biologically Active Compounds Synthesis

  • Spiro compounds have been synthesized for potential biological activities. For instance, the synthesis of 1,4-dioxa-spiro[4.5]decane based ligands, which are structurally similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol, has led to the discovery of compounds with significant binding affinity and activity at certain receptors, highlighting the potential for developing therapeutics (Franchini et al., 2014).

Pheromone and Fragrance Chemistry

  • In the field of pheromone and fragrance chemistry, spiroacetals similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol are significant. They are found in insect secretions and play crucial roles in communication and mating. The study of these compounds aids in understanding insect behavior and can potentially lead to the development of pest control methods (Francke & Kitching, 2001).

Safety And Hazards

The safety, risk, and hazard information for 5,9-Dioxaspiro[3.5]non-7-ylmethanol is not available in the sources I have access to .

properties

IUPAC Name

5,9-dioxaspiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-4-7-5-10-8(11-6-7)2-1-3-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPWRWDZGCZIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)OCC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,9-Dioxaspiro[3.5]non-7-ylmethanol

Synthesis routes and methods

Procedure details

A mixture of 2-(hydroxymethyl)-1,3-propanediol (5.58 g, 52.6 mmol), cyclobutanone (3.69 g, 52.6 mmol), p-toluenesulfonic acid monohydrate (550 mg, 2.89 mmol) and benzene (92.9 ml) was refluxed in a round-bottom flask equipped with a cooling tube and Dean-Stark for 8 hours and 35 minutes. After the reaction mixture was cooled to room temperature, triethylamine (1 ml) was added to the reaction mixture and the mixture was concentrated. The residue was purified by silica gel column chromatography (silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=1/1). The fractions containing the title compound were collected with ethyl acetate and concentrated. The residue was dissolved in diethyl ether and then the mixture was concentrated to obtain the title compound (6.08 g, yield: 73.1%) as a pale yellow oil.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
92.9 mL
Type
reactant
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
73.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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